1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

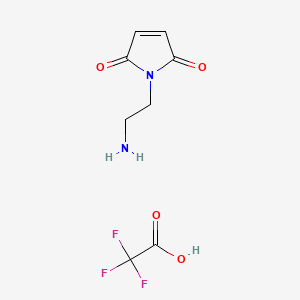

The systematic nomenclature of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary component, 1-(2-aminoethyl)-1H-pyrrole-2,5-dione, consists of a five-membered pyrrole ring with two carbonyl groups positioned at the 2 and 5 positions, creating the characteristic maleimide structure. The aminoethyl substituent at the nitrogen atom introduces additional complexity to the naming system, requiring careful consideration of the substitution pattern and functional group priorities.

The compound exhibits multiple synonymous names in chemical literature, reflecting different naming approaches and historical usage patterns. Among the most commonly encountered alternatives are N-(2-Aminoethyl)maleimide trifluoroacetate salt, 2-Maleimidoethyl amine trifluoroacetic acid, and 1-(2-aminoethyl)pyrrole-2,5-dione trifluoroacetic acid salt. These variations demonstrate the flexibility inherent in chemical nomenclature systems while maintaining reference to the core structural features. The Chemical Abstracts Service registry number 146474-00-2 provides unambiguous identification regardless of nomenclature variations.

Structural isomerism considerations for this compound primarily involve the positioning of functional groups and the potential for conformational flexibility around the aminoethyl chain. The pyrrole-2,5-dione ring system itself exhibits limited isomeric possibilities due to the symmetrical placement of carbonyl groups. However, the aminoethyl substituent introduces rotational freedom around the nitrogen-carbon bonds, leading to multiple conformational isomers that can be distinguished through spectroscopic and crystallographic methods. The molecular formula C8H9F3N2O4 with a molecular weight of 254.17 grams per mole encompasses both the maleimide component and the trifluoroacetate counterion.

The trifluoroacetate salt formation represents a specific type of structural modification that affects both the physical properties and chemical behavior of the compound. This salt form enhances water solubility compared to the free base while maintaining the essential reactivity of the maleimide functional group. The 1:1 stoichiometry between the organic component and trifluoroacetic acid creates a stable crystalline material with improved handling characteristics and storage stability under appropriate conditions.

Propiedades

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHKVOGCDPODMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583690 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146474-00-2 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Maleic Anhydride and Ethylenediamine Condensation

The foundational synthesis begins with maleic anhydride reacting with ethylenediamine under controlled conditions. Maleic anhydride undergoes nucleophilic attack by the primary amine of ethylenediamine, forming a maleamic acid intermediate. Subsequent cyclodehydration via heating at 80–100°C in anhydrous toluene generates the maleimide core. The reaction is typically catalyzed by acetic acid or triethylamine to accelerate imide ring closure:

$$

\text{Maleic anhydride} + \text{Ethylenediamine} \xrightarrow{\Delta, \text{TEA}} \text{1-(2-Aminoethyl)-1H-pyrrole-2,5-dione} + \text{H}_2\text{O}

$$

The crude product is precipitated by cooling and filtered under vacuum.

Trifluoroacetate Salt Formation

The free amine of the maleimide derivative is protonated using trifluoroacetic acid (TFA) in dichloromethane or ethyl acetate. Stirring at room temperature for 2–4 hours ensures complete salt formation, followed by solvent evaporation under reduced pressure. The resulting solid is recrystallized from acetonitrile or ethanol to achieve ≥95% purity (HPLC).

Table 1: Reaction Conditions for Salt Formation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Acid Equivalents | 1.1 eq TFA | |

| Temperature | 25°C | |

| Recrystallization Solvent | Acetonitrile |

Alternative Methodologies and Modifications

Boc-Protected Intermediate Strategy

To prevent side reactions during maleimide synthesis, ethylenediamine is first protected with tert-butoxycarbonyl (Boc) groups. Boc-ethylenediamine reacts with maleic anhydride, followed by deprotection using TFA. This method enhances yield (78–85%) by minimizing polymerization. The Boc group is removed under acidic conditions, directly forming the trifluoroacetate salt in situ.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography on silica gel (eluent: 5% methanol in dichloromethane) removes unreacted ethylenediamine and maleic acid byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times consistently at 6.7 minutes.

Spectroscopic Validation

- NMR : $$^1\text{H}$$ NMR (DMSO-d6, 400 MHz): δ 6.82 (s, 2H, maleimide CH=CH), 3.65 (t, 2H, NHCH2), 3.12 (q, 2H, CH2NH2), 2.85 (s, 3H, TFA counterion).

- Mass Spectrometry : ESI-MS m/z 254.1633 [M+H]$$^+$$ (calculated for C8H9F3N2O4).

Table 2: Physical Properties of the Compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 124°C | |

| LogP | 0.141 | |

| Vapor Pressure | 0.00436 mmHg at 25°C | |

| Solubility in DMSO | 50 mg/mL |

Applications in Polymer Crosslinking

The compound’s maleimide group undergoes Michael addition with thiols, while the amine reacts with carboxyl groups via EDC/NHS chemistry. This dual functionality enables covalent crosslinking in hydrogels, as demonstrated in alginate-based scaffolds for tissue engineering. Patent US20220396643A1 details maleimide-functionalized alginic acid derivatives crosslinked at pH 7.4, achieving 90% gelation efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the aminoethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H13F3N2O5

- Molecular Weight : 298.22 g/mol

- CAS Number : 131274-17-4

TFA-EDP is characterized by its trifluoroacetate moiety which enhances its solubility and stability in various solvents, making it a versatile reagent in synthetic chemistry.

Medicinal Chemistry

TFA-EDP has been investigated for its potential therapeutic applications. Its structure is similar to other bioactive compounds that have shown efficacy in modulating biological pathways:

- Anticancer Activity : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells. TFA-EDP may serve as a lead compound for developing new anticancer agents by modifying its structure to enhance potency and selectivity against cancer cells .

- Neurological Disorders : Compounds with similar frameworks have demonstrated neuroprotective effects. TFA-EDP could be explored for treating neurodegenerative diseases by acting on specific neurotransmitter systems .

Biochemical Applications

TFA-EDP is also being studied for its role as a biochemical probe:

- Enzyme Inhibition Studies : Its ability to interact with various enzymes makes TFA-EDP a candidate for studying enzyme kinetics and inhibition mechanisms. This can help elucidate pathways involved in metabolic disorders .

- Protein Labeling : The trifluoroacetate group allows for the incorporation of TFA-EDP into peptides and proteins, facilitating studies on protein interactions and functions .

Materials Science

In materials science, TFA-EDP's unique properties allow it to be utilized in:

- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific mechanical properties. These polymers may find applications in coatings, adhesives, and biomedical devices .

- Nanomaterials Development : TFA-EDP can be integrated into nanostructures to enhance their functional properties, such as conductivity or reactivity, which are crucial for applications in electronics and catalysis .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s ability to penetrate biological membranes, while the aminoethyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring provides a stable scaffold for these interactions, making the compound a versatile tool in biochemical research .

Comparación Con Compuestos Similares

Key Structural Differences

Analogues of this compound primarily differ in the length of the aminoalkyl chain or the presence of additional functional groups (e.g., ethers, PEG chains). These modifications influence solubility, reactivity, and biological activity.

Comparative Data Table

Actividad Biológica

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, identified by its CAS number 146474-00-2, is a compound with potential biological activity. This article explores its synthesis, biological properties, and implications for therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 254.16 g/mol

- InChI Key : YNHKVOGCDPODMT-UHFFFAOYSA-N

The compound features a pyrrole ring structure modified with an aminoethyl group and a trifluoroacetate moiety. These modifications are significant for its biological interactions.

Synthesis

The synthesis of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole derivatives with aminoethyl groups under controlled conditions. The trifluoroacetate salt form enhances solubility and stability in biological assays.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI values around M .

The biological activity is attributed to the ability of these compounds to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. Molecular docking studies suggest that these interactions lead to the formation of stable complexes that inhibit downstream signaling pathways critical for tumor growth .

Cellular Impact

In vitro studies have demonstrated that these compounds can alter membrane dynamics, increasing specific conductance and electric capacity in lipid bilayers. This suggests a potential mechanism where the compound intercalates into cell membranes, affecting cellular signaling and integrity .

Case Studies

| Study | Compound | Cell Line | GI (M) | Observations |

|---|---|---|---|---|

| Dubinina et al., 2007 | 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | Significant growth inhibition | |

| Kuznietsova et al., 2013 | 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | Inhibition of colonic tumors in vivo |

These studies highlight the potential of pyrrole derivatives as candidates for further development in cancer therapy.

Toxicity and Safety

While the antitumor potential is promising, it is crucial to evaluate the toxicity profiles of these compounds. Preliminary assessments suggest low toxicity levels in non-cancerous cell lines; however, comprehensive toxicity studies are necessary to establish safety for clinical use .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with high purity?

- Answer: Synthesis optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can screen variables like temperature, solvent polarity, and stoichiometric ratios. Purification via reversed-phase chromatography (using trifluoroacetic acid as an ion-pairing agent) ensures high purity. Post-synthesis characterization via HPLC (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) validates purity .

Q. Which analytical techniques effectively characterize structural integrity?

- Answer: Use a combination of NMR (1H/13C for backbone confirmation), HPLC-MS (for molecular weight verification), and FTIR (to confirm functional groups like the maleimide ring). Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. How can experimental design reduce variability in kinetic studies of its reactions?

- Answer: Apply statistical DoE (e.g., Plackett-Burman or Box-Behnken designs) to identify critical variables (e.g., catalyst loading, solvent dielectric constant). This minimizes experimental runs while capturing nonlinear interactions between parameters .

Q. What chromatographic methods validate purity post-synthesis?

- Answer: Use HPLC with UV detection (210–280 nm) and a C18 column. Prepare mobile phases with ammonium acetate buffer (pH 6.5) and acetonitrile gradients. Compare retention times against authenticated standards and quantify impurities via area normalization .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for derivatization?

- Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms (e.g., GRRM or AFIR). Validate predictions experimentally via kinetic isotope effects or substituent-tuning studies. Feedback loops between computation and experimentation refine mechanistic models .

Q. How to resolve contradictions in reported stability data under varying storage conditions?

- Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use multivariate analysis (e.g., PCA) to identify degradation pathways. Cross-reference degradation products with NIST fragmentation libraries to resolve discrepancies .

Q. What reactor configurations optimize scalability while maintaining yield?

- Answer: For exothermic reactions, use continuous-flow reactors with in-line IR monitoring for real-time control. Computational fluid dynamics (CFD) simulations can model heat/mass transfer, while CRDC’s reaction fundamentals and reactor design frameworks guide scale-up parameters (e.g., residence time distribution) .

Q. How to employ multi-scale modeling for molecular-to-macroscopic property correlation?

- Answer: Combine molecular dynamics (MD) simulations (for solvation effects) with process systems engineering tools. For example, link quantum-mechanical descriptors (e.g., HOMO-LUMO gaps) to bulk properties like solubility using machine learning. Validate via phase-diagram experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.